2-Methoxy-1-(4-{2-(2-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}piperazin-1-yl)ethanone
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Overview
Description
2-METHOXY-1-{4-[4-(4-METHYLBENZENESULFONYL)-2-(2-METHYLPHENYL)-1,3-OXAZOL-5-YL]PIPERAZIN-1-YL}ETHAN-1-ONE is a complex organic compound with a unique structure that includes a methoxy group, a piperazine ring, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-1-{4-[4-(4-METHYLBENZENESULFONYL)-2-(2-METHYLPHENYL)-1,3-OXAZOL-5-YL]PIPERAZIN-1-YL}ETHAN-1-ONE typically involves multiple steps, including the formation of the oxazole ring, the introduction of the piperazine moiety, and the attachment of the methoxy group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-METHOXY-1-{4-[4-(4-METHYLBENZENESULFONYL)-2-(2-METHYLPHENYL)-1,3-OXAZOL-5-YL]PIPERAZIN-1-YL}ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-METHOXY-1-{4-[4-(4-METHYLBENZENESULFONYL)-2-(2-METHYLPHENYL)-1,3-OXAZOL-5-YL]PIPERAZIN-1-YL}ETHAN-1-ONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-METHOXY-1-{4-[4-(4-METHYLBENZENESULFONYL)-2-(2-METHYLPHENYL)-1,3-OXAZOL-5-YL]PIPERAZIN-1-YL}ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and signaling pathways that are crucial for its biological activity. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-METHOXY-1-{4-[4-(4-METHYLBENZENESULFONYL)-2-(2-METHYLPHENYL)-1,3-OXAZOL-5-YL]PIPERAZIN-1-YL}ETHAN-1-ONE include:
- 2-METHOXY-5-METHYLPHENOL
- 4,4’-DIMETHOXY-4’'-BORONIC ACID TRIPHENYLAMINE
Uniqueness
The uniqueness of 2-METHOXY-1-{4-[4-(4-METHYLBENZENESULFONYL)-2-(2-METHYLPHENYL)-1,3-OXAZOL-5-YL]PIPERAZIN-1-YL}ETHAN-1-ONE lies in its specific combination of functional groups and its potential for diverse applications in various fields of research.
Properties
Molecular Formula |
C24H27N3O5S |
---|---|
Molecular Weight |
469.6 g/mol |
IUPAC Name |
2-methoxy-1-[4-[2-(2-methylphenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C24H27N3O5S/c1-17-8-10-19(11-9-17)33(29,30)23-24(27-14-12-26(13-15-27)21(28)16-31-3)32-22(25-23)20-7-5-4-6-18(20)2/h4-11H,12-16H2,1-3H3 |
InChI Key |
VDYFIOBKMFTUQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3C)N4CCN(CC4)C(=O)COC |
Origin of Product |
United States |
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